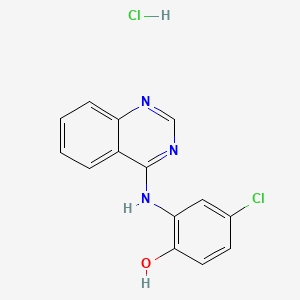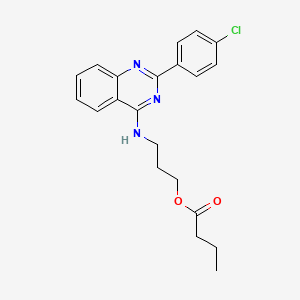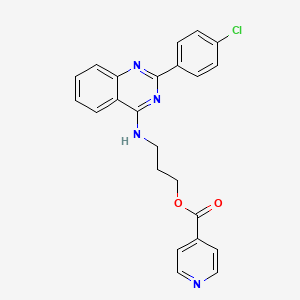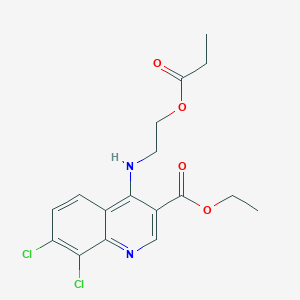![molecular formula C24H25N3O6 B7745687 3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745687.png)
3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethyl groups at positions 3 and 6, and a pyridine-3-carbonyl group linked via a propylamino chain at position 4. The presence of carboxylate groups at positions 3 and 6 further adds to its chemical complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Diethyl Groups: The diethyl groups can be introduced via Friedel-Crafts alkylation using diethyl sulfate and aluminum chloride as a catalyst.
Attachment of the Pyridine-3-Carbonyl Group: This step involves the reaction of the quinoline derivative with 3-(pyridine-3-carbonyl)propylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways, which can lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diethyl-4-aminoquinoline-3,6-dicarboxylate: Similar structure but lacks the pyridine-3-carbonyl group.
4-(Pyridine-3-carbonyl)aminoquinoline-3,6-dicarboxylate: Similar structure but lacks the diethyl groups.
Uniqueness
3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is unique due to the presence of both diethyl groups and the pyridine-3-carbonyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
diethyl 4-[3-(pyridine-3-carbonyloxy)propylamino]quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-3-31-22(28)16-8-9-20-18(13-16)21(19(15-27-20)24(30)32-4-2)26-11-6-12-33-23(29)17-7-5-10-25-14-17/h5,7-10,13-15H,3-4,6,11-12H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSXHWUTJUUKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Bromoquinazolin-4-yl)amino]-4-chlorophenol;hydrochloride](/img/structure/B7745629.png)



![3,6-DIETHYL 4-({3-[(2,2-DIMETHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745655.png)

![Diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745663.png)
![Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745665.png)
![Diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745671.png)
![Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745676.png)
![3,6-DIETHYL 4-{[3-(THIOPHENE-2-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745681.png)

